molecular formula C7H14N6 B11815142 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine

Katalognummer: B11815142
Molekulargewicht: 182.23 g/mol
InChI-Schlüssel: FYMYXRGNDQWFFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a piperazine ring attached to a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of piperazine with a triazole derivative. One common method involves the alkylation of piperazine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor-binding domains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine is unique due to its specific combination of the piperazine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H14N6

Molekulargewicht

182.23 g/mol

IUPAC-Name

5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N6/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13/h9H,1-5H2,(H3,8,10,11,12)

InChI-Schlüssel

FYMYXRGNDQWFFV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=NC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.